molecular formula C10H19BrO B13312972 1-(Bromomethyl)-1-ethoxycycloheptane

1-(Bromomethyl)-1-ethoxycycloheptane

Cat. No.: B13312972
M. Wt: 235.16 g/mol
InChI Key: ZKHFGSYMSJPXQG-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-ethoxycycloheptane is an organic compound characterized by a cycloheptane ring substituted with a bromomethyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-ethoxycycloheptane can be synthesized through several methods. One common approach involves the bromination of 1-ethoxycycloheptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing by-products and optimizing the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-ethoxycycloheptane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

    Substitution: Sodium ethoxide in ethanol, or potassium thiolate in DMF.

    Elimination: Potassium tert-butoxide in DMSO.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.

    Elimination: Cycloheptene derivatives.

    Oxidation: Cycloheptanone derivatives.

Scientific Research Applications

1-(Bromomethyl)-1-ethoxycycloheptane has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-ethoxycycloheptane in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-1-methoxycycloheptane
  • 1-(Chloromethyl)-1-ethoxycycloheptane
  • 1-(Bromomethyl)-1-ethoxycyclohexane

Comparison: 1-(Bromomethyl)-1-ethoxycycloheptane is unique due to its specific ring size and the presence of both bromomethyl and ethoxy groups. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound for targeted synthetic applications.

Properties

Molecular Formula

C10H19BrO

Molecular Weight

235.16 g/mol

IUPAC Name

1-(bromomethyl)-1-ethoxycycloheptane

InChI

InChI=1S/C10H19BrO/c1-2-12-10(9-11)7-5-3-4-6-8-10/h2-9H2,1H3

InChI Key

ZKHFGSYMSJPXQG-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CCCCCC1)CBr

Origin of Product

United States

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